

An In-depth Technical Guide to 2-Chlorochalcone

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Compound of Interest

Compound Name: 2-Chlorochalcone

Cat. No.: B6326109

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This guide provides a comprehensive overview of **2-Chlorochalcone**, a synthetic compound belonging to the chalcone family, which are precursors to flavonoids.[1] It is a subject of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.[2][3] This document details its chemical and physical properties, experimental protocols for its synthesis and biological evaluation, and its interaction with key cellular signaling pathways.

Physicochemical Properties of 2-Chlorochalcone

The fundamental physicochemical properties of **2-Chlorochalcone** are summarized below. There appear to be two CAS numbers associated with this compound, 22966-11-6 and 3300-67-2, which may refer to different isomers or have been used interchangeably in various databases.[4][5]

Property	Value	Reference
CAS Number	22966-11-6 / 3300-67-2	[4][5]
Molecular Formula	C15H11ClO	[4][5]
Molecular Weight	242.70 g/mol	[5][6]
Melting Point	49-52 °C	[4][7]
Boiling Point	379.1 °C at 760 mmHg	[4][7]
Density	1.202 g/cm ³	[4][7]
Flash Point	>110 °C	[7]
Refractive Index	1.632	[4][7]
Vapor Pressure	6.00E-06 mmHg at 25°C	[4][7]
LogP	4.23610	[4][7]
PSA	17.07000	[4]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of chlorochalcone derivatives are crucial for researchers. The following sections provide standardized protocols.

Synthesis of **2-Chlorochalcone** via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation between a substituted benzaldehyde and an acetophenone in the presence of a base catalyst.[8][9]

Materials:

- 2-Chloroacetophenone
- Benzaldehyde
- Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

- Ethanol
- Mortar and Pestle (for solvent-free method)
- Round-bottom flask
- Stirring apparatus
- Ice bath
- Filtration apparatus
- Recrystallization solvent (e.g., 95% ethanol)

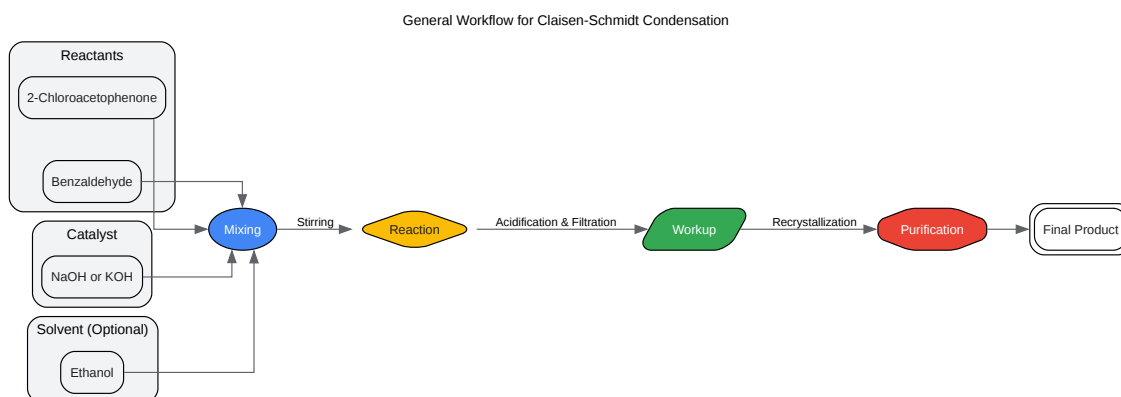
Procedure (Solvent-Free Method):[\[9\]](#)

- Grind one equivalent of sodium hydroxide in a mortar and pestle.
- Add one equivalent of 2-chloroacetophenone and one equivalent of a benzaldehyde derivative.
- Grind the mixture for approximately ten minutes. The reaction mixture will typically form a paste.
- Isolate the crude chalcone by suction filtration after washing with water.
- Purify the product by recrystallization from 95% ethanol to remove any unreacted starting materials and impurities.

Procedure (Base-Catalyzed Synthesis in Ethanol):[\[10\]](#)

- Dissolve one equivalent of 2-chloroacetophenone and one equivalent of benzaldehyde in ethanol in a round-bottom flask.
- Cool the mixture in an ice bath.
- Slowly add a solution of NaOH or KOH in ethanol to the cooled mixture while stirring.
- Allow the reaction to proceed at room temperature for a specified time (e.g., 72 hours).[\[11\]](#)

- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.
- Collect the precipitated solid by filtration, wash with water, and dry.
- Recrystallize the crude product from a suitable solvent like ethanol.



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Synthesis of **2-Chlorochalcone** Workflow

Biological Activity Assays

Brine Shrimp Lethality Test (BSLT) This is a simple, rapid, and low-cost preliminary toxicity assay.^{[1][12]}

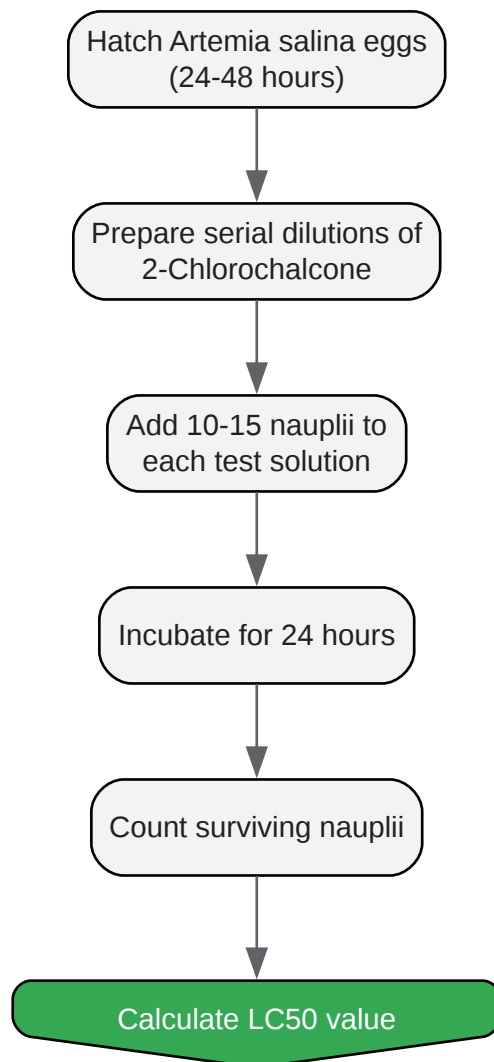
Materials:

- Brine shrimp (*Artemia salina*) eggs
- Sea salt
- Distilled water
- Test tubes or vials
- Pipettes
- Light source
- Magnifying glass
- Test compound (**2-Chlorochoalcone**) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

- Hatch the brine shrimp eggs in a container with artificial seawater (prepared with sea salt and distilled water) under a light source for 24-48 hours.
- Prepare different concentrations of the **2-Chlorochoalcone** solution.
- Transfer a specific number of nauplii (larval shrimp), typically 10-15, into each test tube containing the test solution.
- Incubate the test tubes for 24 hours under a light source.
- After 24 hours, count the number of surviving nauplii in each test tube.
- Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that kills 50% of the brine shrimp).

Brine Shrimp Lethality Test Protocol



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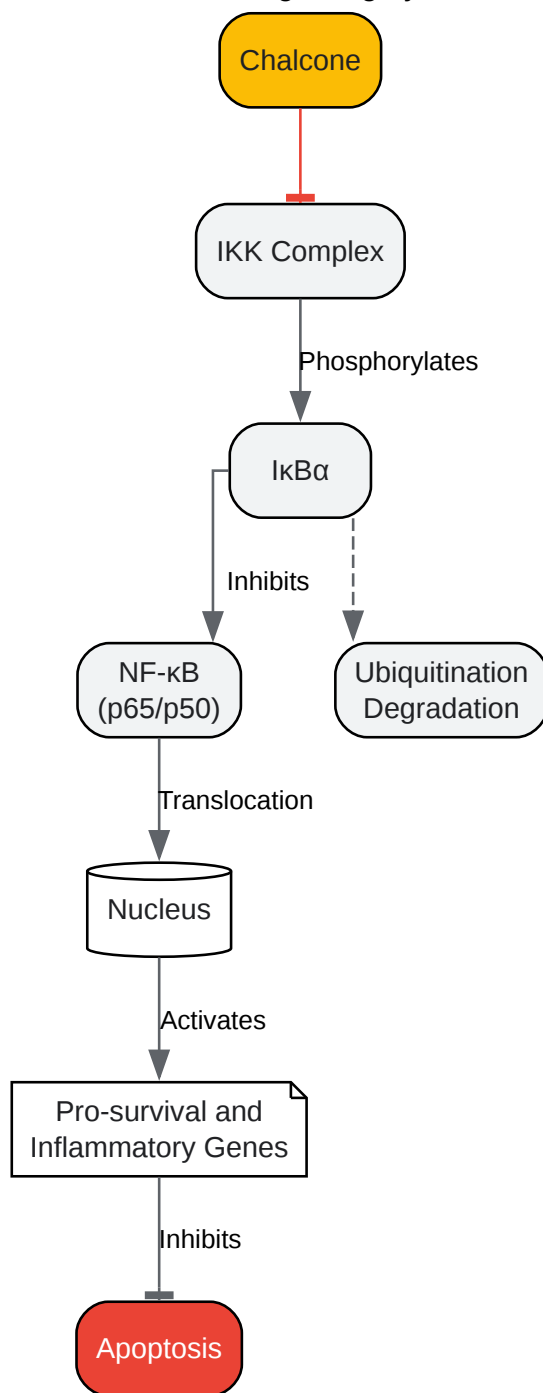
Brine Shrimp Lethality Test Workflow

Signaling Pathways Modulated by Chalcones

Chalcones and their derivatives are known to interact with various cellular signaling pathways, which is the basis for their biological activities.

NF-κB Signaling Pathway

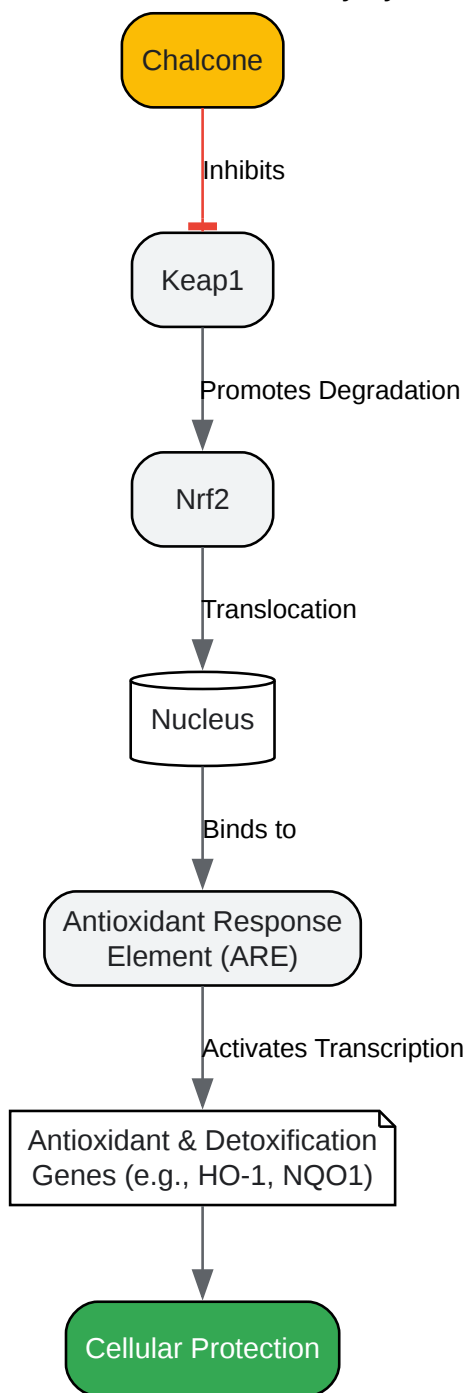
The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, cell proliferation, and apoptosis.[13][14] Some hydroxychalcones have been shown to inhibit this pathway, which contributes to their anticancer effects.[13] Inhibition of NF- κ B can lead to decreased cell survival and increased apoptosis in cancer cells.

Inhibition of NF- κ B Signaling by Chalcones[Click to download full resolution via product page](#)NF- κ B Signaling Pathway Inhibition

Nrf2/Antioxidant Response Element (ARE) Pathway

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.^[15] Some chalcones can activate this pathway, leading to the upregulation of antioxidant and detoxification enzymes. This activation can protect cells from oxidative damage and inflammation.

Activation of Nrf2/ARE Pathway by Chalcones

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Nrf2/ARE Signaling Pathway Activation

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